Cas no 97415-41-3 (5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman)

5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman structure
97415-41-3 structure
Product Name:5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman
CAS No:97415-41-3
MF:C32H41N5O5
MW:575.698447942734
CID:1988707
PubChem ID:176635
Update Time:2024-03-01

5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman Chemical and Physical Properties

Names and Identifiers

    • 5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman
    • DTXSID10913930
    • 5'-epi-beta-Ergocryptine
    • 97415-41-3
    • N-[5-(Butan-2-yl)-10b-hydroxy-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • Inchi: 1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18?,20-,24-,25+,27?,31-,32+/m1/s1
    • InChI Key: YYWXOXLDOMRDHW-NRPQWYGASA-N
    • SMILES: O1[C@](C(C)C)(C(N2C(C(C)CC)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@@H]1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)=O

Computed Properties

  • Exact Mass: 575.311
  • Monoisotopic Mass: 575.311
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 5
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.38
  • Boiling Point: 861.5°C at 760 mmHg
  • Flash Point: 474.8°C
  • Refractive Index: 1.68

5'-(butan-2-yl)-12'-hydroxy-3',6',18-trioxo-2'-(propan-2-yl)ergotaman Related Literature

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